Ethyl 2-(4-benzyloxyphenoxy)propionate
Overview
Description
Ethyl 2-(4-benzyloxyphenoxy)propionate is a compound with the molecular formula C18H20O4 . It has a molecular weight of 300.35 . It is an ester compound.
Synthesis Analysis
The synthesis of similar compounds involves the use of benzenediol and ethyl lactate as raw materials . The diether is prevented from generating through monohydroxy protection, and the desired compound is prepared through hydroxyl deprotection and hydrolysis . This synthesis method has the advantages of mild condition, short reaction time, simple post-treatment, high yield, and low production cost .Molecular Structure Analysis
The InChI code for this compound is1S/C18H20O4/c1-3-20-18(19)14(2)22-17-11-9-16(10-12-17)21-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 417.9±25.0 °C and a predicted density of 1.120±0.06 g/cm3 . It is a solid in physical form .Scientific Research Applications
Microbial Catabolism in Environmental Management
Recent insights into the microbial catabolism of aryloxyphenoxy-propionate herbicides highlight the environmental toxicity concerns associated with such chemicals. Microbial catabolism represents the most effective method for degrading these compounds in the environment. This review focuses on various aryloxyphenoxy-propionate (AOPPs) herbicides, including their microbial degradation pathways and the enzymes involved. It underscores the potential application of AOPPs-degrading microbial strains in environmental cleanup efforts, which could potentially include compounds like Ethyl 2-(4-benzyloxyphenoxy)propionate (Zhou et al., 2018).
Antioxidant Capacity Assays and Chemical Reactions
The ABTS/PP Decolorization Assay review elaborates on the reaction pathways underpinning one of the most abundant antioxidant capacity assays. This review might inform research on compounds like this compound, given its potential phenolic nature and the relevance of such assays in understanding the antioxidant capacity and chemical behavior of similar compounds (Ilyasov et al., 2020).
Advanced Material Science Applications
Research into semisynthetic resorbable materials from hyaluronan esterification presents a promising avenue for the development of new biomaterials. This compound, through its ester linkage, may offer insights into the synthesis and application of hyaluronan derivatives in clinical settings. This area of research explores the biocompatibility, physico-chemical properties, and the potential for various clinical applications of such materials (Campoccia et al., 1998).
Environmental Science and Wastewater Treatment
The treatment options for reclaiming wastewater produced by the pesticide industry review could inform research into the environmental management of compounds like this compound. It discusses various treatment methodologies for high-strength wastewater containing toxic pollutants, underscoring the necessity for experimental evaluation to assert process efficiencies and design (Goodwin et al., 2018).
Properties
IUPAC Name |
ethyl 2-(4-phenylmethoxyphenoxy)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-3-20-18(19)14(2)22-17-11-9-16(10-12-17)21-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKYBAPDSOHWRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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